

molecular weight and formula of 6-(Methylsulfonyl)nicotinaldehyde

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Compound of Interest

Compound Name: 6-(Methylsulfonyl)nicotinaldehyde

Cat. No.: B1321851

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An In-depth Technical Guide to **6-(Methylsulfonyl)nicotinaldehyde**: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: Identifying a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating the pyridine nucleus, are foundational to this endeavor, featuring prominently in a significant percentage of FDA-approved drugs.^[1] **6-(Methylsulfonyl)nicotinaldehyde** emerges as a compound of significant interest to researchers, scientists, and drug development professionals. Its structure uniquely combines three critical pharmacophoric elements: a pyridine ring, a reactive aldehyde moiety, and a methylsulfonyl group.

This guide provides a comprehensive technical overview of **6-(Methylsulfonyl)nicotinaldehyde**, moving beyond simple data recitation to offer insights into its synthesis, reactivity, and strategic application in drug discovery. The content herein is structured to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this versatile chemical intermediate.

Section 1: Core Physicochemical and Structural Characteristics

6-(Methylsulfonyl)nicotinaldehyde is a substituted pyridine derivative whose value is rooted in its distinct chemical features. The electron-withdrawing nature of both the aldehyde and the methylsulfonyl group significantly influences the reactivity of the pyridine ring, making it a versatile substrate for further chemical elaboration.

Key Properties

The fundamental properties of **6-(Methylsulfonyl)nicotinaldehyde** are summarized below, providing essential data for experimental design and chemical inventory management.

Property	Value	Source(s)
Chemical Name	6-(Methylsulfonyl)nicotinaldehyde	[2][3]
Synonyms	6-methylsulfonylpyridine-3-carbaldehyde; 6-(Methylsulfonyl)-3-pyridinecarboxaldehyde	[4][5][6]
CAS Number	1221792-08-0	[2][3][4]
Molecular Formula	C ₇ H ₇ NO ₃ S	[2][3][4]
Molecular Weight	185.20 g/mol	[2][3]
Physical Form	Solid	N/A
Melting Point	114-116 °C	[5]

Structural Analysis for the Medicinal Chemist

- **Pyridine Core:** The pyridine ring is a bioisostere of a benzene ring, but the nitrogen atom provides a key hydrogen bond acceptor site and can improve aqueous solubility and

metabolic stability.^[6] Its presence is a hallmark of numerous kinase inhibitors and central nervous system (CNS) agents.

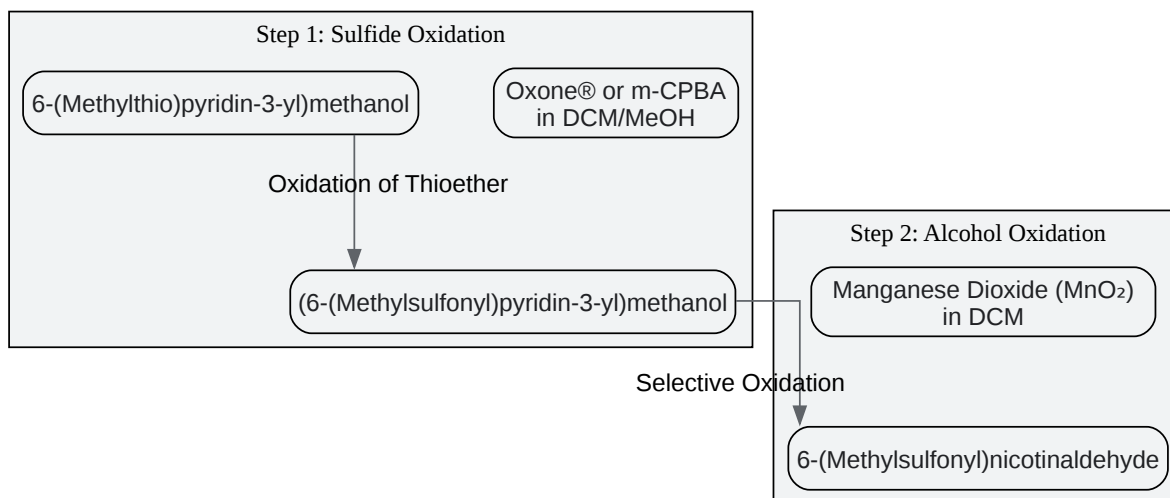
- **Aldehyde Functionality:** The aldehyde group at the 3-position is a versatile synthetic handle. It is an electrophilic site ripe for nucleophilic attack and serves as a gateway for a multitude of chemical transformations, most notably reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of molecular diversity.
- **Methylsulfonyl Moiety:** Positioned at the 6-position, the methylsulfonyl group is a potent electron-withdrawing group. In drug design, it is often employed to enhance binding affinity through hydrogen bonding and dipole interactions. It is a recognized pharmacophore in anti-inflammatory drugs, such as COX-2 inhibitors, and can improve the pharmacokinetic profile of a lead compound.^{[7][8]}

Section 2: Plausible Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common and reliable strategy for the preparation of heterocyclic aldehydes involves the oxidation of the corresponding primary alcohol. This approach is favored for its typically high yields and operational simplicity.

Proposed Synthetic Workflow

The synthesis of **6-(Methylsulfonyl)nicotinaldehyde** can be logically achieved via a two-step process starting from a commercially available thioether precursor.



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Caption: Proposed two-step synthesis of **6-(Methylsulfonyl)nicotinaldehyde**.

Causality Behind Experimental Choices

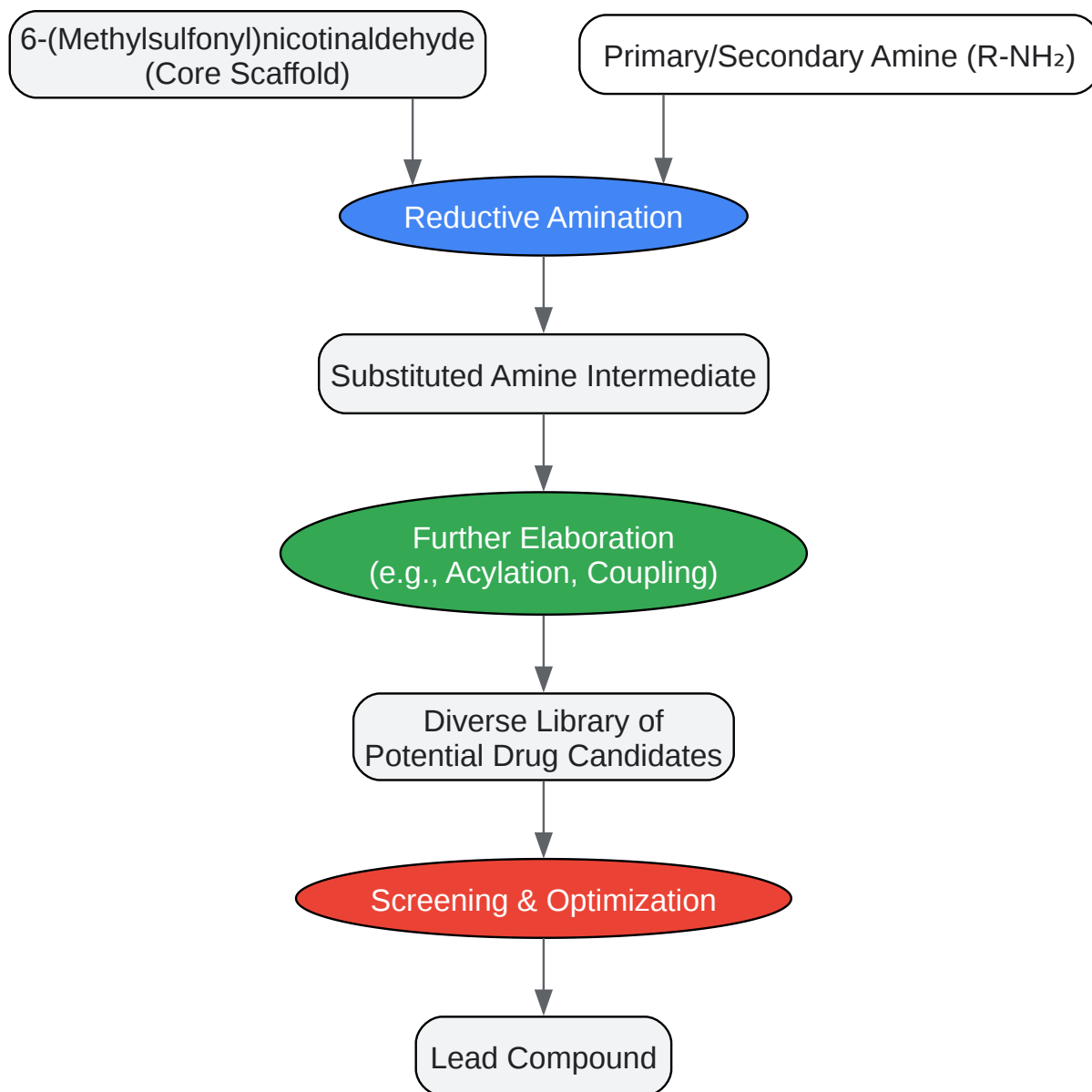
- Step 1: Oxidation of the Thioether: The initial precursor, 6-(methylthio)pyridin-3-yl)methanol, is first oxidized to the corresponding sulfone.
 - Reagent Choice: Reagents such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. They are chosen for their ability to selectively oxidize sulfides to sulfones without significantly affecting the alcohol or the pyridine ring under controlled conditions. The reaction is typically performed in a solvent system like dichloromethane (DCM) or methanol.
- Step 2: Oxidation of the Primary Alcohol: The intermediate alcohol is then oxidized to the target aldehyde.

- Reagent Choice: Manganese dioxide (MnO_2) is an excellent choice for this step.^[9] It is a mild and highly selective oxidizing agent for allylic and benzylic-type alcohols. Its key advantage is the prevention of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants. The heterogeneous nature of MnO_2 simplifies the workup, as it can be easily removed by filtration.^[9]

Section 3: Strategic Applications in Drug Discovery

The true value of **6-(Methylsulfonyl)nicotinaldehyde** lies in its role as a versatile intermediate for constructing complex, biologically active molecules. Its trifunctional nature allows for its incorporation into a diverse range of drug scaffolds.

A primary application is in the synthesis of kinase inhibitors. The pyridine core can mimic the hinge-binding region of ATP, while the aldehyde allows for the extension of the molecule into the solvent-exposed region of the active site, where modifications can fine-tune potency and selectivity. The methylsulfonyl group can form crucial interactions in the binding pocket, enhancing the overall affinity of the inhibitor.



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Caption: Drug discovery workflow utilizing the target compound as a starting scaffold.

Section 4: Experimental Protocol: One-Pot Reductive Amination

Reductive amination is arguably the most powerful tool for functionalizing an aldehyde.^{[10][11]} It allows for the controlled formation of carbon-nitrogen bonds, building the backbone of many pharmaceutical agents. The following protocol is a self-validating system designed for efficiency and high yield.

Objective

To synthesize a secondary amine by reacting **6-(Methylsulfonyl)nicotinaldehyde** with a primary amine of choice (e.g., benzylamine) in a one-pot procedure.

Materials

- **6-(Methylsulfonyl)nicotinaldehyde** (1.0 eq)
- Primary Amine (e.g., Benzylamine) (1.1 eq)
- Sodium Triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Acetic Acid (catalytic, ~5 mol%)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Step-by-Step Methodology

- **Reaction Setup:** To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **6-(Methylsulfonyl)nicotinaldehyde** (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
 - **Rationale:** Anhydrous conditions are crucial to prevent hydrolysis of the reducing agent and the intermediate imine.
- **Amine Addition:** Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes.

- Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the imine itself.^[11] A slight excess of the amine ensures complete consumption of the aldehyde.
- Reductant Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture.
 - Rationale: $\text{NaBH}(\text{OAc})_3$ is the reagent of choice because it is a mild and selective reducing agent that will readily reduce the protonated iminium ion but is slow to reduce the starting aldehyde.^[10] This selectivity prevents the side reaction of reducing the aldehyde to an alcohol. The portion-wise addition helps control any potential exotherm.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-16 hours).
- Aqueous Workup: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO_3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
 - Rationale: The basic bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.
- Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO_4 .
 - Rationale: The brine wash removes bulk water, and MgSO_4 removes residual traces, ensuring a dry product solution.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Section 5: Safety and Handling

Proper handling of **6-(Methylsulfonyl)nicotinaldehyde** is essential due to its toxicological profile.

- Hazard Classification: The compound is classified as toxic if swallowed (H301).[\[2\]](#)[\[7\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.
- Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[\[10\]](#) Wash hands thoroughly after handling.[\[10\]](#)[\[11\]](#) Do not eat, drink, or smoke in the laboratory area.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[2\]](#)[\[11\]](#) It should be stored locked up and away from incompatible materials and sources of ignition.[\[10\]](#)[\[12\]](#)
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

6-(Methylsulfonyl)nicotinaldehyde represents more than just a chemical formula; it is a strategically designed building block that offers medicinal chemists a reliable and versatile starting point for the synthesis of complex molecular architectures. Its unique combination of a pyridine core, a reactive aldehyde, and a modulating methylsulfonyl group makes it a high-value intermediate in the pursuit of next-generation therapeutics, particularly in the fields of oncology and inflammatory diseases. Understanding its properties, synthesis, and reactivity, as detailed in this guide, is the first step toward unlocking its full potential in any drug discovery program.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2013065064A1 - A process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyl)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinnno.com [nbinnno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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